2-氨基-6-硝基喹喔啉

描述

Synthesis Analysis

- One-Pot Synthesis: A practical one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds was discovered, utilizing diboronic acid with water as both solvent and hydrogen donor (Liu et al., 2017).

- Mild Synthesis Approach: 6-Amino-5-bromoquinoxaline was synthesized from 4-nitrobenzene-1,2-diamine, undergoing processes like cyclization, hydrogenation, and bromination (Dong-liang, 2009).

- Reductive Conjugate Addition Nitro-Mannich Route: This method allows for the stereoselective synthesis of 1,2,3,4-tetrahydroquinoxalines with excellent diastereoselectivity (Anderson et al., 2016).

Molecular Structure Analysis

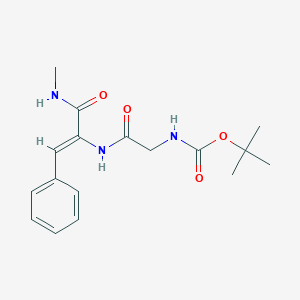

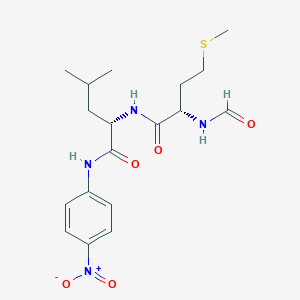

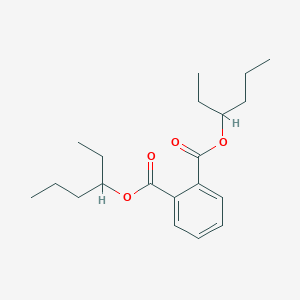

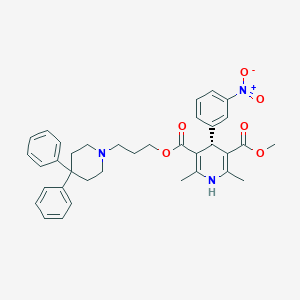

The molecular structure of 2-Amino-6-nitroquinoxaline is characterized by a quinoxaline core with amino and nitro groups at specific positions, contributing to its unique chemical properties and reactivity.

Chemical Reactions and Properties

- Reactivity with Potassium Cyanide: 2, 3-Disubstituted 6-nitroquinoxalines reacted with potassium cyanide in alcoholic solutions form various substituted compounds, demonstrating the compound's reactivity and versatility in chemical transformations (Takahashi & Otomasu, 1970).

- Selective Reduction Processes: Supported gold nanoparticle-catalyzed selective reduction of aromatic, multifunctional nitro precursors, including 2-Amino-6-nitroquinoxaline, into amines and synthesis of complex molecules like 3,4-dihydroquinoxalin-2-ones was reported (Iordanidou et al., 2022).

科学研究应用

用于检测肿瘤中缺氧的荧光底物: Rajapakse 等人 (2013) 发现,6-硝基喹啉在缺氧条件下选择性转化为 6-氨基喹啉,使其可用作荧光底物,用于检测和分析细胞培养物和活检样本中的单电子还原酶,以及检测肿瘤模型中的缺氧 (Rajapakse 等人,2013).

四氢喹喔啉的合成: Liu 等人 (2017) 展示了由 2-氨基(硝基)苯胺和 1,2-二羰基化合物一锅合成四氢喹喔啉,突出了其在有机化学中的实用性 (Liu 等人,2017).

神经科学研究: Neuman 等人 (1988) 表明,与 2-氨基-6-硝基喹喔啉密切相关的化合物 6-氰基-7-硝基喹喔啉-2,3-二酮 (CNQX) 有效阻断了海马体的兴奋性突触传递。这使其成为研究兴奋性氨基酸介导的突触传递的有用拮抗剂 (Neuman 等人,1988).

在纺织工业中的应用: Rangnekar 和 Tagdiwala (1986) 发现,6-乙酰氨基-2-取代喹喔啉衍生物显示出作为聚酯纤维荧光增白剂的潜力,为纺织品提供更明亮的外观 (Rangnekar & Tagdiwala,1986).

抗癌剂的合成: Lee 等人 (2013) 报道,微波辅助的 Sonogashira 偶联可以有效地合成 2,3-二取代的 6-氨基喹喔啉衍生物,具有区域选择性取代,具有作为抗癌剂的潜力 (Lee 等人,2013).

AMPA 受体拮抗活性: Takano 等人 (2005) 设计了新型的 7-取代的 6-硝基-3-氧代喹喔啉-2-羧酸,其中取代的苯基基团显示出良好的 AMPA 受体拮抗活性,并具有神经保护功效 (Takano 等人,2005).

抗菌特性: Taiwo 等人 (2021) 合成了 3-甲基喹喔啉-2-腙衍生物,显示出有希望的抗菌特性,这可能有助于配制针对抗生素耐药病原体的抗菌化合物 (Taiwo 等人,2021).

未来方向

Quinoxaline, the core structure of 2-Amino-6-nitroquinoxaline, has become a subject of extensive research due to its wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

属性

IUPAC Name |

6-nitroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPYYXCOFZEGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376430 | |

| Record name | 2-AMINO-6-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-nitroquinoxaline | |

CAS RN |

115726-26-6 | |

| Record name | 2-AMINO-6-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)

![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)